ethyl 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl]piperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-[4-(3,5-dimethylpyrazol-1-yl)pyrimidin-2-yl]piperidine-4-carboxylate is a synthetic organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[4-(3,5-dimethylpyrazol-1-yl)pyrimidin-2-yl]piperidine-4-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.
Formation of the Pyrimidine Ring: The pyrimidine ring is formed by reacting the pyrazole derivative with a suitable pyrimidine precursor.
Coupling with Piperidine: The final step involves coupling the pyrimidine-pyrazole intermediate with piperidine-4-carboxylate under specific reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[4-(3,5-dimethylpyrazol-1-yl)pyrimidin-2-yl]piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the pyrazole or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Ethyl 1-[4-(3,5-dimethylpyrazol-1-yl)pyrimidin-2-yl]piperidine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 1-[4-(3,5-dimethylpyrazol-1-yl)pyrimidin-2-yl]piperidine-4-carboxylate involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-[4-(3,5-dimethylpyrazol-1-yl)pyrimidin-2-yl]piperidine-4-carboxylate: Similar in structure but may have different substituents on the pyrazole or pyrimidine rings.
Pyrazole Derivatives: Compounds with a pyrazole ring but different functional groups.
Pyrimidine Derivatives: Compounds with a pyrimidine ring but different substituents.
Uniqueness
Ethyl 1-[4-(3,5-dimethylpyrazol-1-yl)pyrimidin-2-yl]piperidine-4-carboxylate is unique due to its specific combination of pyrazole, pyrimidine, and piperidine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C17H23N5O2 |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
ethyl 1-[4-(3,5-dimethylpyrazol-1-yl)pyrimidin-2-yl]piperidine-4-carboxylate |
InChI |
InChI=1S/C17H23N5O2/c1-4-24-16(23)14-6-9-21(10-7-14)17-18-8-5-15(19-17)22-13(3)11-12(2)20-22/h5,8,11,14H,4,6-7,9-10H2,1-3H3 |
InChI Key |
NAIRTYNXMBSREW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=NC=CC(=N2)N3C(=CC(=N3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.